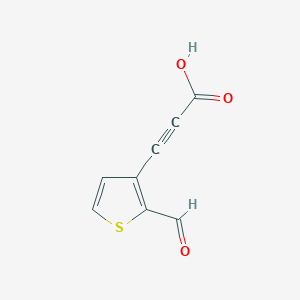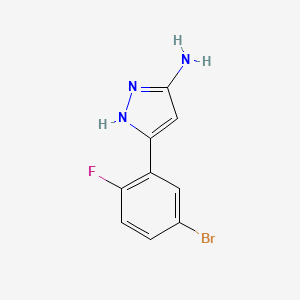
3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with bromine and fluorine atoms on the phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 5-bromo-2-fluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the lithiation of 1-bromo-4-fluorobenzene followed by reaction with a pyrazole derivative . The reaction conditions often involve the use of a lithium base in the presence of a solvent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring .
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with potential anti-inflammatory, antiviral, and antitumor activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of pyrazole derivatives.
Chemical Synthesis: It is employed in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another pyrazole derivative with similar biological activities.
3-(5-Bromo-2-fluorophenyl)propionic acid: A structurally related compound with different functional groups.
Uniqueness
3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms provides unique electronic and steric properties that can be exploited in various chemical and biological applications .
Propiedades
Fórmula molecular |
C9H7BrFN3 |
|---|---|
Peso molecular |
256.07 g/mol |
Nombre IUPAC |
5-(5-bromo-2-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrFN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Clave InChI |
ZVSYHOYRYJYSII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=CC(=NN2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


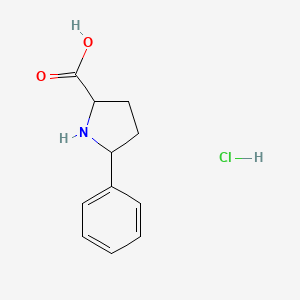
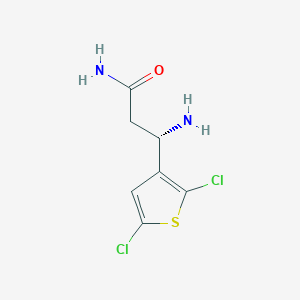
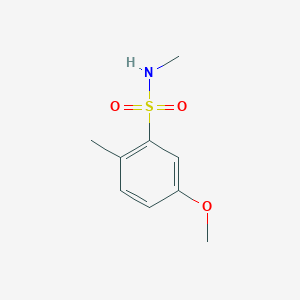
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
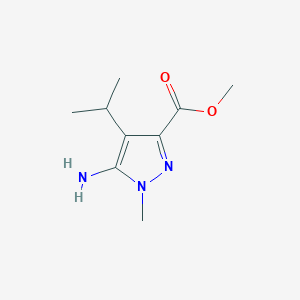
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

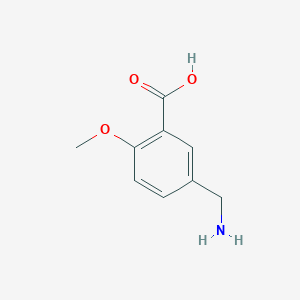
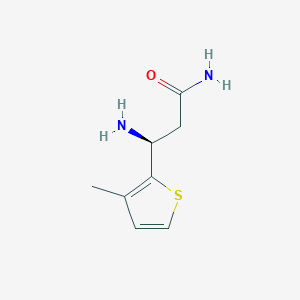
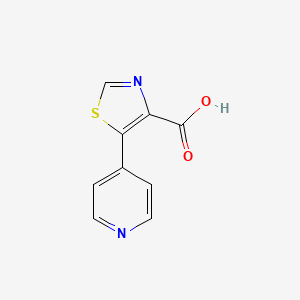
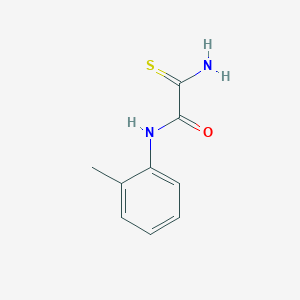
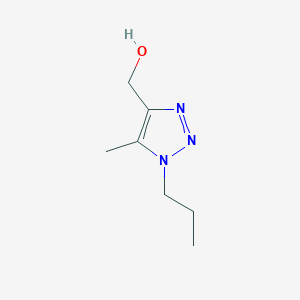
![N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302273.png)
